molecular formula C17H15FN2O2 B6051955 1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B6051955
M. Wt: 298.31 g/mol
InChI Key: RWYJAWLXEKUKCZ-UHFFFAOYSA-N
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Description

1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a hydroxyphenyl group, and a dihydropyrazolyl moiety, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone typically involves multiple steps, including the formation of the dihydropyrazole ring and the introduction of the fluorophenyl and hydroxyphenyl groups. One common synthetic route involves the reaction of 2-fluorobenzaldehyde with 2-hydroxyacetophenone in the presence of a base to form the corresponding chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to yield the dihydropyrazole ring .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly with strong nucleophiles like sodium methoxide or potassium tert-butoxide.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in inflammation or cancer cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

1-[3-(2-Fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-[3-(2-fluorophenyl)-5-(2-hydroxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O2/c1-11(21)20-16(12-6-2-4-8-14(12)18)10-15(19-20)13-7-3-5-9-17(13)22/h2-9,16,22H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWYJAWLXEKUKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CC=C2O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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